Cas no 1877-77-6 (3-Aminobenzyl alcohol)

3-Aminobenzyl alcohol 化学的及び物理的性質
名前と識別子
-
- 3-Aminobenzyl alcohol
- 3-(Hydroxymethyl)aniline
- 3-Aminobenzyl alcohol, (3-Hydrozymethylaniline)
- 3-Hydroxymethylaniline
- M-Amino benzyl alcohol
- (3-aminophenyl)methanol
- 3-Amniobenzyl alcohol
- 3-Aminobenzenemethanol
- 3-aminophenylmethanol
- Benzenemethanol,3-amino
- Benzyl alcohol,m-amino
- EINECS 217-514-8
- m-hydroxymethylphenyl amine
- CHEMPER 4012010
- m-amino-benzylalcoho
- 3-Aminobenzyl alcoho
- M-AMINOPHENYLCARBINOL
- Benzocaine impurity F
- m-Aminobenzenemethanol
- 3-Hydrozymethylaniline
- M-AMINOBENZYL ALCOHOL
- 3-Aminobenzylalcohol
- Benzenemethanol, 3-amino-
- Benzyl alcohol, m-amino-
- Benzenemethanol, 3-amino- (9CI)
- KN96ABQ0SP
- (3-Amino-phenyl)-methanol
- OJZQOQNSUZLSMV-UHFFFAOYSA-N
- (3-aminophenyl)methan-1-ol
- 3
- (3-aminophenyl) methan-1-ol
- SY015453
- W-107767
- AB00514345-03
- 3-Amniobenzylalcohol
- DTXSID20172076
- AM20060200
- NSC-62359
- Z104494828
- 4-13-00-01770 (Beilstein Handbook Reference)
- CHEMBL4066403
- DS-1223
- NCIOpen2_000003
- NSC62359
- EN300-21250
- AKOS000121288
- (3-(HYDROXYMETHYL)PHENYL)AMINE
- meta-aminobenzyl alcohol
- 3-Aminobenzyl alcohol, 97%
- 1877-77-6
- FT-0615033
- A813175
- BP-20133
- NS00026138
- F0001-2346
- 3-amino benzyl alcohol
- BRN 2205844
- UNII-KN96ABQ0SP
- AMINOBENZYL ALCOHOL, 3-
- NSC 62359
- CS-W019472
- InChI=1/C7H9NO/c8-7-3-1-2-6(4-7)5-9/h1-4,9H,5,8H
- SCHEMBL28388
- NCGC00329544-01
- MFCD00007817
- Q27282343
- (3-Aminophenyl)methanol #
- BBL003537
- Benzenemethanol, 3-amino-(9CI)
- STK520609
- A2259
- DTXCID1094567
-
- MDL: MFCD00007817
- インチ: 1S/C7H9NO/c8-7-3-1-2-6(4-7)5-9/h1-4,9H,5,8H2
- InChIKey: OJZQOQNSUZLSMV-UHFFFAOYSA-N
- ほほえんだ: O([H])C([H])([H])C1C([H])=C([H])C([H])=C(C=1[H])N([H])[H]
- BRN: 2205844
計算された属性
- せいみつぶんしりょう: 123.06800
- どういたいしつりょう: 123.068414
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 9
- 回転可能化学結合数: 1
- 複雑さ: 85
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 46.2
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): -0.1
- ひょうめんでんか: 0
じっけんとくせい
- 色と性状: けっしょうふんまつ
- 密度みつど: 1.0877 (rough estimate)
- ゆうかいてん: 92.0 to 96.0 deg-C
- ふってん: 290.7°C at 760 mmHg
- フラッシュポイント: 129.6℃
- 屈折率: 1.5380 (estimate)
- すいようせい: Soluble in water.
- PSA: 46.25000
- LogP: 1.34230
- ようかいせい: 可溶性
3-Aminobenzyl alcohol セキュリティ情報
-
記号:
- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H315-H319
- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- 危険物輸送番号:UN2811
- WGKドイツ:3
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S26-S37/39
- 福カードFコード:8-10-23
- RTECS番号:DN3154450
-
危険物標識:
- ちょぞうじょうけん:Keep in dark place,Inert atmosphere,Room temperature
- 危険レベル:6.1
- 包装等級:III
- 包装グループ:III
- リスク用語:R36/37/38
- セキュリティ用語:6.1
- 包装カテゴリ:III
- 危険レベル:6.1
3-Aminobenzyl alcohol 税関データ
- 税関コード:29221980
- 税関データ:
中国税関コード:
2922199090概要:
2922199090。他のアミノアルコール及びそのエーテル、エステル及びその塩(酸素含有基を1つ以上含む場合を除く)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、用途、エタノールアミン及びその塩の色を報告すべき、エタノールアミン及びその塩類の包装を宣言すべき
要約:
2922199090.1種以上の酸素官能基を含むアミノアルコール以外のアミノアルコール、それらのエーテル及びエステル、その塩。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%
3-Aminobenzyl alcohol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D520240-5g |
3-AMniobenzyl alcohol |
1877-77-6 | 97% | 5g |
$255 | 2024-05-24 | |
Enamine | EN300-21250-0.5g |
(3-aminophenyl)methanol |
1877-77-6 | 95% | 0.5g |
$21.0 | 2023-09-16 | |
Enamine | EN300-21250-0.05g |
(3-aminophenyl)methanol |
1877-77-6 | 95% | 0.05g |
$19.0 | 2023-09-16 | |
eNovation Chemicals LLC | D566302-1kg |
3-Aminobenzylalcohol |
1877-77-6 | 97% | 1kg |
$780 | 2024-06-05 | |
Enamine | EN300-21250-5.0g |
(3-aminophenyl)methanol |
1877-77-6 | 95% | 5g |
$29.0 | 2023-05-03 | |
eNovation Chemicals LLC | D520240-25g |
3-AMniobenzyl alcohol |
1877-77-6 | 97% | 25g |
$315 | 2024-05-24 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A37830-25g |
3-Aminobenzyl alcohol |
1877-77-6 | 98% | 25g |
¥159.0 | 2023-09-09 | |
Apollo Scientific | OR8921-500g |
3-Aminobenzyl alcohol |
1877-77-6 | 98+% | 500g |
£186.00 | 2025-03-21 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A151125-500g |
3-Aminobenzyl alcohol |
1877-77-6 | >98.0%(GC) | 500g |
¥1899.90 | 2023-09-04 | |
Fluorochem | 008828-100g |
3-Aminobenzyl alcohol |
1877-77-6 | 97% | 100g |
£114.00 | 2022-03-01 |
3-Aminobenzyl alcohol サプライヤー
3-Aminobenzyl alcohol 関連文献
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Wei-Guo Jia,Tai Zhang,Dong Xie,Qiu-Tong Xu,Shuo Ling,Qing Zhang Dalton Trans. 2016 45 14230
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Puran Singh Rathore,Rajesh Patidar,T. Shripathi,Sonal Thakore Catal. Sci. Technol. 2015 5 286
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Haydar Goksu,Yunus Y?ld?z,Betül ?elik,Melike Yazici,Benan Kilbas,Fatih Sen Catal. Sci. Technol. 2016 6 2318
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Omayra H. Rubio,Rachid Taouil,Francisco M. Mu?iz,Laura M. Monleón,Luis Simón,Francisca Sanz,Joaquín R. Morán Org. Biomol. Chem. 2017 15 477
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Gonzalo Villaverde,Alejandro Baeza,Gustavo J. Melen,Arantzazu Alfranca,Manuel Ramirez,Maria Vallet-Regí J. Mater. Chem. B 2015 3 4831
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6. Synthesis of polyesteramides by a new palladium catalyzed carbonylation–polycondensation reactionShrikant M. Kulkarni,Ashutosh A. Kelkar,Raghunath V. Chaudhari catalyzed carbonylation–polycondensation reaction . Shrikant M. Kulkarni Ashutosh A. Kelkar Raghunath V. Chaudhari Chem. Commun. 2001 1276
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Mariusz Tasior,Daniel T. Gryko,Marek Cembor,Jan S. Jaworski,Barbara Ventura,Lucia Flamigni New J. Chem. 2007 31 247
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8. Model studies for azo dye carcinogenesisA. Dipple J. Chem. Soc. Perkin Trans. 1 1972 447
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9. Nickel(ii)-catalyzed direct olefination of benzyl alcohols with sulfones with the liberation of H2Vinod G. Landge,Vinita Yadav,Murugan Subaramanian,Pragya Dangarh,Ekambaram Balaraman Chem. Commun. 2019 55 6130
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Monika Mazik,Arno C. Buthe Org. Biomol. Chem. 2008 6 1558
3-Aminobenzyl alcoholに関する追加情報
Professional Introduction to 3-Aminobenzyl Alcohol (CAS No. 1877-77-6)
3-Aminobenzyl alcohol, chemically identified by the CAS number 1877-77-6, is a versatile organic compound that has garnered significant attention in the field of pharmaceuticals and biotechnology. This compound, characterized by its benzyl alcohol backbone substituted with an amino group at the third position, exhibits a broad spectrum of applications due to its unique chemical properties. The presence of both hydroxyl and amino functional groups makes it a valuable intermediate in the synthesis of various bioactive molecules.
The chemical structure of 3-aminobenzyl alcohol consists of a benzene ring linked to a hydroxymethyl group and an aminomethyl group. This configuration imparts reactivity that is useful in multiple synthetic pathways, particularly in the formation of Schiff bases, which are widely employed in medicinal chemistry for their ability to chelate metal ions and act as enzyme inhibitors. The compound's solubility in both polar and non-polar solvents further enhances its utility in diverse chemical reactions.
In recent years, 3-aminobenzyl alcohol has been extensively studied for its potential applications in drug development. One of the most promising areas is its use as a precursor in the synthesis of protease inhibitors, which are crucial in treating diseases such as HIV and cancer. The compound's ability to form stable complexes with metal ions has also been explored in the development of novel anticancer agents. These complexes have shown promise in disrupting cancer cell proliferation by inhibiting key enzymes involved in DNA replication and repair.
Moreover, 3-aminobenzyl alcohol has found utility in the field of molecular biology as a crosslinking agent. Its bifunctional nature allows it to link two biomolecules, such as proteins or nucleic acids, facilitating the study of protein-protein interactions and DNA-protein complexes. This application is particularly valuable in high-throughput screening assays, where the identification of new drug targets is essential for developing innovative therapies.
Recent advancements in green chemistry have also highlighted the importance of 3-aminobenzyl alcohol as an eco-friendly reagent. Researchers have developed catalytic systems that utilize this compound under mild conditions, reducing waste and energy consumption. Such innovations align with the growing global emphasis on sustainable practices in chemical synthesis, ensuring that pharmaceutical production remains environmentally responsible.
The role of 3-aminobenzyl alcohol in material science cannot be overlooked either. Its incorporation into polymer matrices enhances the mechanical properties of these materials while maintaining biocompatibility. This makes it an attractive candidate for biomedical applications, such as tissue engineering scaffolds and drug delivery systems. The compound's ability to form hydrogels under specific conditions has been particularly useful in creating controlled-release formulations for therapeutic agents.
In conclusion, 3-aminobenzyl alcohol (CAS No. 1877-77-6) is a multifaceted compound with extensive applications across pharmaceuticals, biotechnology, and material science. Its unique structural features enable it to participate in a wide range of chemical reactions, making it an indispensable tool for researchers aiming to develop novel therapeutics and advanced materials. As scientific understanding continues to evolve, the potential uses for this compound are likely to expand further, reinforcing its significance in modern chemistry.
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